Thianthren

Übersicht

Beschreibung

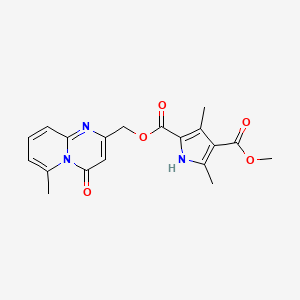

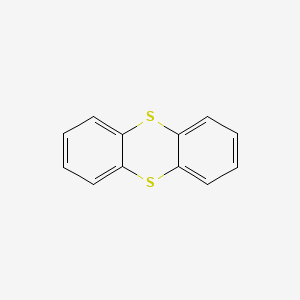

Thianthrene is a sulfur-containing heterocyclic chemical compound, notable for its ease of oxidation. It is a derivative of the parent heterocycle called dithiin. The structure of thianthrene consists of a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally. Unlike its oxygen analog dibenzodioxin, thianthrene is not planar but adopts a bent structure with a fold angle of approximately 128° between the two benzo groups .

Wissenschaftliche Forschungsanwendungen

Thianthren hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet sein Redoxverhalten und seine Fähigkeit zur Kationenbildung. This compound kann im Radikal-Kation-Zustand reversibel in eine planare Struktur umgewandelt werden, die in der supramolekularen Chemie und bei der Entwicklung organischer chemischer Reaktionen eingesetzt wird . Die beteiligten molekularen Ziele und Signalwege umfassen Elektronendonation und Intersystem Crossing aufgrund des elektronenreichen und schweren Atom-Effekts von Schwefelatomen .

Wirkmechanismus

Target of Action

Thianthrene is a six-membered sulfur-containing heterocyclic compound . It consists of a dibenzo-fused 1,4-dithiine ring in which two sulfur atoms are embedded diagonally . The primary targets of thianthrene are unfunctionalized aromatic substrates . By utilizing S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, new benzodithiine arms are fused to the unfunctionalized aromatic substrates .

Mode of Action

Thianthrene adopts a bent structure whose C–S–C angle is approximately 128° . It can reversibly transform into a planar structure in the radical cation state . The redox behavior and cationic-state capability of thianthrene can be utilized for supramolecular chemistry and development of organic chemical reactions .

Biochemical Pathways

Thianthrene’s structure is favorable for electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms . By utilizing these functionalities, π-extended thianthrenes have been developed . These π-extended thianthrenes have unique reactivities and optoelectronic and supramolecular properties .

Result of Action

Thianthrene has been utilized in the creation of novel π-extended thianthrenes . These π-extended thianthrenes have unique solid-state packing structures and photophysical properties . For example, thianthrene 3ca emits strong blue-green fluorescence upon excitation with 330 nm light .

Action Environment

The action of thianthrene can be influenced by environmental factors. For instance, the reaction condition is compatible with heterocycle-containing carbonyl compounds and complex bioactive molecules . This compatibility is appealing in medicinal chemistry . .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Thianthrene are largely unexplored. Its unique structure and redox behavior suggest potential interactions with various biomolecules. For instance, the electron-richness and heavy atom effect of sulfur atoms in Thianthrene could potentially influence its interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

Its potential to transform into a planar structure in the radical cation state suggests that it could interact with biomolecules in unique ways, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

Its unique redox behavior suggests that it could exhibit interesting temporal effects, potentially influencing cellular function over time .

Metabolic Pathways

Given its unique structure and properties, it is plausible that Thianthrene could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Its unique properties suggest that it could interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

Its unique properties suggest that it could be directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Thianthrene can be synthesized through several methods:

Synthetic Routes and Reaction Conditions: One common method involves treating benzene with disulfur dichloride in the presence of aluminum chloride.

Industrial Production Methods: Industrially, thianthrene can be produced using S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons.

Analyse Chemischer Reaktionen

Thianthren unterliegt verschiedenen chemischen Reaktionen:

Oxidation: This compound wird leicht durch Schwefelsäure oxidiert und bildet ein rotes Radikal-Kation. Dieses Radikal-Kation wurde durch Elektronenspinresonanz charakterisiert.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Bildung von Organothianthrenium-Salzen.

Reagenzien und Bedingungen: Häufige Reagenzien sind Schwefelsäure zur Oxidation und Aluminiumchlorid für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind π-erweiterte Thianthrene und verschiedene Organothianthrenium-Salze

Vergleich Mit ähnlichen Verbindungen

Thianthren ist im Vergleich zu anderen schwefelhaltigen Heterocyclen einzigartig:

Ähnliche Verbindungen: Verbindungen, die this compound ähneln, sind Phenoxathiin und 1,4-Dithian.

Einzigartigkeit: Die gebogene Struktur von this compound und seine leichte Oxidierbarkeit unterscheiden es von seinen Analogen. .

Eigenschaften

IUPAC Name |

thianthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIJJXMXTUZIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059071 | |

| Record name | Thianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thianthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000031 [mmHg] | |

| Record name | Thianthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-85-3 | |

| Record name | Thianthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thianthrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thianthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139V9M46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and spectroscopic data for thianthrene?

A1: Thianthrene has the molecular formula C12H8S2 and a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in various techniques:

- IR spectroscopy: [] Vibrational modes, including C–H stretching vibrations at 3084 and 3078 cm–1 for the 3-fluorobenzoyl-thianthrene (T3F) crystal, are indicative of CH…O interactions.

- Raman spectroscopy: [] Provides complementary vibrational information to IR, aiding in structural elucidation.

- UV-Vis spectroscopy: [] Used to analyze electronic transitions, particularly in the context of studying thianthrene's photophysical properties and its derivatives.

- NMR spectroscopy (1H, 13C, 19F): [, , ] Provides crucial information about the structure, bonding, and dynamics of thianthrene and its derivatives.

Q2: What is the typical conformation of thianthrene?

A2: Thianthrene exists in a non-planar, butterfly-like conformation with C2v symmetry. This is due to the steric repulsion between the sulfur lone pairs. [, ]

Q3: How does the structure of thianthrene contribute to its electrochemical properties?

A3: Thianthrene's non-planar structure allows for reversible one- and two-electron oxidations. [] This redox behavior makes it a promising candidate for various applications, including energy storage and redox-active materials. [, ]

Q4: What factors can affect the stability of thianthrene and its derivatives?

A4: The stability of thianthrene and its derivatives can be influenced by factors such as:

- Presence of oxidizing agents: Strong oxidizing agents can lead to the formation of thianthrene oxides. [, , ]

- Exposure to light: Thianthrene can undergo photochemical reactions, especially in the presence of oxygen. [, ]

- pH: Acidic conditions can promote the protonation of thianthrene derivatives and affect their stability. []

Q5: Does thianthrene exhibit any catalytic activity?

A5: While thianthrene itself is not a widely recognized catalyst, its cation radical (Th•+) demonstrates unique reactivity in promoting various organic transformations:

- Cationic Polymerization: Th•+ initiates the polymerization of vinyl monomers like styrene and ethyl vinyl ether. [, , ]

- Oxidative Decomposition: Th•+ facilitates the decomposition of carbonates, carbamates, azodicarboxylate, dicarbonates, peroxides, and disulfides via electron transfer mechanisms. []

Q6: Have computational methods been employed to study thianthrene and its derivatives?

A6: Yes, computational chemistry plays a crucial role in understanding thianthrene's properties and reactivity:

- DFT calculations: Employed to optimize ground and excited state geometries of thianthrene and its derivatives, providing insights into their electronic structure, vibrational frequencies, and intermolecular interactions. [, ]

- Semiempirical calculations (PM3): Utilized to assess the reactivity of thianthrene derivatives, such as 2,7-difluorothianthrene, in nucleophilic aromatic substitution reactions. []

- NICS calculations: Employed to evaluate the local aromaticity of thianthrene derivatives and correlate it with their spin-state preferences. []

Q7: How do substituents affect the properties of thianthrene?

A7: Substituents significantly influence the properties of thianthrene:

- Electronic effects: Electron-donating groups like methoxy increase the electron density of the thianthrene ring system, while electron-withdrawing groups decrease it. This directly impacts their redox potentials and reactivity. [, , , ]

- Steric effects: Bulky substituents can influence the dihedral angle of the thianthrene ring and impact its conformational flexibility. [, ]

- Photophysical properties: Substituents can alter the absorption and emission properties of thianthrene, making it valuable for applications in organic electronics and photonics. [, , ]

Q8: Does thianthrene exhibit any reported biological activity?

A8: Recent research has identified thianthrene as a potent inhibitor of Leishmania donovani pteridine reductase 1 (LdPTR1), a promising target for developing new therapies against leishmaniasis. []

Q9: What are the potential mechanisms of action for thianthrene's observed biological activity?

A9: While the exact mechanism is still under investigation, thianthrene is proposed to act as an uncompetitive mixed-type inhibitor of LdPTR1. [] This suggests that it might bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.

Q10: What are some other potential applications of thianthrene and its derivatives?

A10: Beyond their potential in treating leishmaniasis, thianthrenes show promise in various fields:

- Organic electronics: Thianthrene derivatives are explored as active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ability to tune their optoelectronic characteristics through structural modifications. [, , , ]

- Sensors: The redox-active nature of thianthrene makes it attractive for developing electrochemical sensors. []

- Polymeric materials: Thianthrene has been incorporated into polymers to enhance properties such as thermal stability and refractive index. [, , ]

Q11: What are some challenges in utilizing thianthrene and its derivatives in practical applications?

A11: Despite their potential, some challenges remain:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

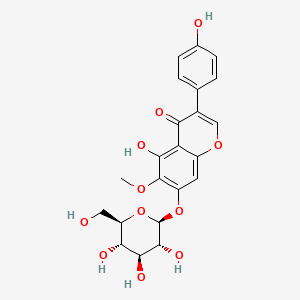

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)